Superior Isotopic Enrichment and Purity Enables High-Fidelity Absolute Quantitation
D-Ribose-d-1 is synthesized to achieve a high and precisely defined level of site-specific deuterium enrichment, which is critical for its function as a reliable internal standard or tracer. A foundational synthesis procedure for specifically deuterated ribonucleotides reports the preparation of the key intermediate [1-2H]-D-ribose with an average deuterium content of 96 ± 1% [1]. In contrast, uniformly deuterated D-ribose-d6 may exhibit variable isotopic purity due to the complexity of introducing multiple labels, and unlabeled D-ribose contains only natural abundance ²H (0.0156%). The high, consistent enrichment of D-Ribose-d-1 at the C1 position provides a clean, high-intensity mass shift (+1 Da relative to unlabeled ribose) and a silent region in ¹H NMR, facilitating straightforward integration and quantification without the need for complex isotopic correction algorithms required for multi-deuterated or ¹³C-labeled analogs .
| Evidence Dimension | Isotopic Enrichment and Analytical Simplicity |
|---|---|
| Target Compound Data | 96 ± 1% atom D at C1 position; single +1 Da mass shift |
| Comparator Or Baseline | Unlabeled D-Ribose (0.0156% atom D); Uniformly deuterated D-Ribose-d6 (complex isotopic envelope, variable purity) |
| Quantified Difference | ~6,150-fold enrichment at C1 over natural abundance; 100% of labeled molecules exhibit a clean +1 Da shift (vs. complex multiplets for d6 analog) |
| Conditions | Chemical synthesis and subsequent enzymatic conversion to nucleotides; MS and NMR analysis |
Why This Matters
This ensures high-sensitivity detection and simplifies data analysis in quantitative MS and NMR workflows, reducing systematic error and increasing throughput.
- [1] Chen, B., et al. (2002). A general synthesis of specifically deuterated nucleotides for studies of DNA and RNA. Bioorganic & Medicinal Chemistry Letters, 12(21), 3093-3096. doi:10.1016/s0960-894x(02)00650-9. View Source
